molecular formula C18H21N5O3S B2667857 4-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzamide CAS No. 921830-75-3

4-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzamide

Cat. No. B2667857
CAS RN: 921830-75-3
M. Wt: 387.46
InChI Key: TUMHLIHZGHHISF-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to inhibit nitric oxide free radicals .

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities. Future work will likely involve the synthesis of new thiazole derivatives with variable substituents, and the evaluation of their biological activities .

properties

IUPAC Name

4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c19-16(25)11-5-7-13(8-6-11)20-15(24)9-14-10-27-18(22-14)23-17(26)21-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H2,19,25)(H,20,24)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHLIHZGHHISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzamide

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